molecular formula C16H14ClNO2 B4416329 N-[4-(allyloxy)phenyl]-2-chlorobenzamide

N-[4-(allyloxy)phenyl]-2-chlorobenzamide

Cat. No.: B4416329
M. Wt: 287.74 g/mol
InChI Key: WZOUTGROXVXLGF-UHFFFAOYSA-N
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Description

N-[4-(allyloxy)phenyl]-2-chlorobenzamide is a synthetic benzamide derivative supplied For Research Use Only. This compound is of significant interest in medicinal chemistry and drug discovery, particularly in the development of potential central nervous system (CNS) agents. Structurally, it features a benzamide core, a motif commonly found in bioactive molecules, linked to a phenyl ring modified with an allyloxy group, which can offer a reactive handle for further chemical exploration. While the specific biological profile of this compound is under investigation, research on closely related N-substituted benzamide analogs has demonstrated promising pharmacological activities. Studies on similar compounds have shown potent anticonvulsant effects in established animal models such as the Maximal Electroshock (MES) and subcutaneous Pentylenetetrazole (scPTZ) tests (Molecules 2025, 30(16), 3400). The mechanism of action for such active compounds is often associated with the GABAergic system, exhibiting affinity for the GABAA receptor and potentially increasing the content of the inhibitory neurotransmitter GABA in the brain (Molecules 2025, 30(16), 3400). Furthermore, benzamide-based structures have also been explored as potent histone deacetylase (HDAC) inhibitors, indicating potential applications in oncology research (Front Pharmacol. 2019; 10: 957). Researchers are investigating this compound as a key intermediate or target molecule for synthesizing novel chemical entities and for evaluating its biological activity in high-throughput screening campaigns.

Properties

IUPAC Name

2-chloro-N-(4-prop-2-enoxyphenyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14ClNO2/c1-2-11-20-13-9-7-12(8-10-13)18-16(19)14-5-3-4-6-15(14)17/h2-10H,1,11H2,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZOUTGROXVXLGF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCOC1=CC=C(C=C1)NC(=O)C2=CC=CC=C2Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substitution Pattern and Functional Group Variations

The unique properties of N-[4-(allyloxy)phenyl]-2-chlorobenzamide arise from its specific substitution pattern. Below is a comparative analysis with key analogs:

Table 1: Structural and Functional Comparisons
Compound Name Key Structural Features Unique Properties/Applications References
This compound - Allyloxy at para position
- 2-Cl on benzamide
Enhanced lipophilicity; potential for targeted drug delivery due to allyloxy group
N-[3-(allyloxy)phenyl]-2-bromobenzamide - Allyloxy at meta position
- 2-Br on benzamide
Altered steric effects; distinct biological activity profile
N-[4-(benzyloxy)phenyl]-2-chlorobenzamide - Benzyloxy instead of allyloxy
- 2-Cl on benzamide
Higher metabolic stability but reduced reactivity due to benzyl group
N-[4-chloro-2-(2-chlorobenzoyl)phenyl]-4-nitrobenzamide - Nitro and dual Cl substituents
- Benzoyl core
Increased electrophilicity; applications in enzyme inhibition studies
N-(4-chlorophenyl)-2-methoxy-4-methylbenzamide - Methoxy and methyl groups
- No allyloxy
Simplified structure with moderate bioactivity; used in fluorescence studies

Impact of Halogen and Ether Group Variations

  • Chlorine vs.
  • Allyloxy vs. Benzyloxy : The allyloxy group offers greater conformational flexibility compared to benzyloxy, which may improve interaction with dynamic biological targets (e.g., allosteric enzyme sites) .
  • Nitro and Sulfonamide Derivatives : Compounds like N-[4-chloro-2-(2-chlorobenzoyl)phenyl]-4-nitrobenzamide exhibit stronger electron-withdrawing effects, making them more reactive in electrophilic substitution reactions .

Q & A

Basic Research Questions

Q. What synthetic routes are recommended for preparing N-[4-(allyloxy)phenyl]-2-chlorobenzamide with high purity?

  • Methodology : Utilize coupling reagents like DCC (N,N'-dicyclohexylcarbodiimide) and HOBt (1-hydroxybenzotriazole) to facilitate amide bond formation between the carboxylic acid derivative and 4-(allyloxy)aniline. This approach minimizes side reactions and improves yield .
  • Optimization : Monitor reaction progress via thin-layer chromatography (TLC) and purify intermediates using recrystallization or column chromatography. Ensure inert conditions (e.g., nitrogen atmosphere) to prevent oxidation of the allyloxy group .

Q. Which spectroscopic techniques are essential for structural confirmation?

  • Key Techniques :

  • IR Spectroscopy : Confirm amide bond formation (C=O stretch ~1650–1680 cm⁻¹) and allyloxy group presence (C-O-C stretch ~1200 cm⁻¹) .
  • ¹H-NMR : Identify aromatic protons (δ 6.5–8.0 ppm), allyloxy protons (δ 4.5–5.5 ppm for CH₂=CHCH₂O), and chloro-substituted benzamide protons (δ 7.3–7.8 ppm) .
  • Elemental Analysis : Validate stoichiometry (e.g., C, H, N, Cl percentages within ±0.3% of theoretical values) .

Q. How do reaction conditions (solvent, temperature) influence synthesis efficiency?

  • Solvent Selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility of intermediates, while dichloromethane or THF may reduce side reactions .
  • Temperature Control : Maintain 0–25°C during coupling to prevent decomposition of reactive intermediates. Higher temperatures (>40°C) risk allyloxy group degradation .

Advanced Research Questions

Q. How can fluorescence properties of this compound be optimized for bioimaging applications?

  • Experimental Design :

  • Solvent Effects : Test fluorescence intensity in solvents of varying polarity (e.g., ethanol, acetonitrile, DMSO). Polar solvents may enhance quantum yield via stabilization of excited states .
  • pH Optimization : Fluorescence intensity peaks at pH 5 due to protonation/deprotonation equilibria of the amide and allyloxy groups. Use buffered solutions (e.g., acetate buffer) for stability .
  • Temperature Sensitivity : Fluorescence intensity decreases with temperature (e.g., 25°C → 37°C reduces intensity by ~15%), requiring calibration for in vivo studies .

Q. What structural factors contribute to conflicting data in crystallographic studies?

  • Key Variables :

  • Substituent Effects : Chlorine and allyloxy groups introduce steric hindrance, altering bond angles (e.g., C-Cl bond length variations up to 0.02 Å) and crystal packing .
  • Crystallization Conditions : Solvent polarity and cooling rate influence polymorphism. Use slow evaporation in mixed solvents (e.g., ethanol/water) for high-quality single crystals .
    • Resolution : Combine X-ray diffraction with ³⁵Cl NQR to resolve electronic environment discrepancies caused by crystal field effects .

Q. How does this compound interact with biological targets (e.g., enzymes, receptors)?

  • Methodology :

  • Molecular Docking : Use software (e.g., AutoDock Vina) to predict binding affinities with targets like kinases or GPCRs. The chloro and allyloxy groups exhibit hydrophobic interactions, while the amide participates in hydrogen bonding .
  • Experimental Validation : Perform surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure binding constants (e.g., Kd values). Compare with computational predictions .

Data Contradiction Analysis

Q. Why do fluorescence intensity measurements vary across studies?

  • Critical Factors :

  • Concentration Effects : Self-absorption artifacts occur at high concentrations (>1 mM). Use dilute solutions (0.01–0.1 mM) and correct for inner-filter effects .
  • Instrument Calibration : Ensure consistent λex/λem settings (e.g., λex = 340 nm, λem = 380 nm) and slit widths across experiments .
    • Resolution : Standardize protocols using reference fluorophores (e.g., quinine sulfate) for intensity normalization .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[4-(allyloxy)phenyl]-2-chlorobenzamide
Reactant of Route 2
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N-[4-(allyloxy)phenyl]-2-chlorobenzamide

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